Product packaging for Benzo[c]cinnoline(Cat. No.:CAS No. 34524-78-2)

Benzo[c]cinnoline

Cat. No.: B3424390
CAS No.: 34524-78-2
M. Wt: 180.20 g/mol
InChI Key: SWJXWSAKHXBQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[c]cinnoline is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 180.068748264 g/mol and the complexity rating of the compound is 183. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86935. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B3424390 Benzo[c]cinnoline CAS No. 34524-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[c]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJXWSAKHXBQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074289
Record name Benzo[c]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34524-78-2, 230-17-1
Record name Benzo[c]cinnoline, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34524-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[c]cinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(c)cinnoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[c]cinnoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[c]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[c]cinnoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZO(C)CINNOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P346MC4QRL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Current Research Landscape of Benzo C Cinnoline Derivatives

Significance in Contemporary Organic Chemistry

In contemporary organic chemistry, benzo[c]cinnoline serves as a versatile building block for constructing complex molecular architectures. Its fused aromatic system and the presence of nitrogen atoms contribute to its unique electronic properties, including fluorescence, which is leveraged in various applications. ontosight.aichemimpex.com

Researchers have developed efficient synthetic routes to access this compound derivatives. Traditional methods often involve the reduction of 2,2'-dinitrobiphenyls, a process that can be achieved through various reducing agents. vanderbilt.edu More contemporary approaches include electrochemical reduction strategies, which offer a pathway for the synthesis of bioactive benzo[c]cinnolines under ambient conditions. researchgate.net Palladium-catalyzed cascade annulation reactions have also proven effective, enabling the synthesis of diverse this compound derivatives through one-pot dual C-H activation strategies. researchgate.net

The incorporation of this compound moieties into polymeric structures has opened avenues in materials science. For instance, derivatives of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) featuring this compound units have demonstrated the ability to transform p-type semiconductors into n-type materials. These modified polymers exhibit air-stable n-channel semiconductor behavior, making them valuable for applications in organic electronics, such as organic field-effect transistors (OFETs). rsc.org Furthermore, diketopyrrolopyrrole (DPP)-based conjugated polymers incorporating this compound structures are being investigated for their potential in high-performance triboelectric nanogenerators (TENGs). researchgate.net

Table 1: Selected Synthetic Strategies and Applications of this compound Derivatives

Synthetic MethodPrecursor(s)Key Reaction/ConditionPrimary Application Area(s)
Reduction of Dinitrobiphenyls2,2'-DinitrobiphenylsVarious reducing reagentsSynthesis of this compound core structures
Electrochemical Reduction2,2'-Dinitrobiphenyl (B165474)In presence of CO2Synthesis of bioactive benzo[c]cinnolines
Palladium-Catalyzed Cascade AnnulationPyrazolones and aryl iodidesDual C-H activationAccess to diverse this compound derivatives
Polymerization with MEH-PPVMEH-PPV and benzo[c]cinnolinevinylene (BZCV)Copolymerizationn-channel semiconductors, OFETs
Polymerization with DPPDPP and this compound unitsCopolymerizationTriboelectric nanogenerators (TENGs)
Oxidation of 2,2'-diaminobiphenyl (Formal Derivation)2,2'-DiaminobiphenylOxidative dehydrogenationFormation of the this compound framework

Interdisciplinary Research Trajectories of this compound Studies

The significance of this compound extends beyond organic synthesis, permeating interdisciplinary fields such as medicinal chemistry, materials science, and electrochemistry.

Medicinal Chemistry and Pharmacology: this compound derivatives are recognized for their potential biological and pharmacological activities. Research has indicated anticancer, antimicrobial, and antiviral properties, positioning these compounds as candidates for drug development. ontosight.aichemimpex.comontosight.ai The broader class of cinnoline (B1195905) derivatives, which includes this compound scaffolds, exhibits a wide spectrum of activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor effects. researchgate.netmdpi.comijper.orgnih.gov Some of these cinnoline-based compounds are currently under evaluation in clinical trials. mdpi.com The structural activity relationships of these derivatives are actively studied to optimize their therapeutic potential. researchgate.net Specifically, this compound derivatives are considered essential framework materials in medical chemistry due to their promising anti-cancer and antioxidant activities. researchgate.net

Materials Science and Organic Electronics: The photophysical properties of this compound, particularly its fluorescence, make it valuable in materials science. It is employed in the production of fluorescent dyes used in biological imaging, aiding researchers in visualizing cellular processes. chemimpex.com Furthermore, its utility extends to the development of advanced materials, such as organic semiconductors crucial for efficient electronic devices. chemimpex.com As mentioned, polymers incorporating this compound moieties have shown promise as n-channel semiconductors for OFETs and as components in TENGs. rsc.orgresearchgate.net

Electrochemistry and Energy Storage: In the realm of electrochemistry, this compound derivatives are being explored for energy storage applications. This compound organic anodes have demonstrated capabilities in 1.3 V-class alkaline aqueous batteries. researchgate.net Research is also investigating sulfonated benzo[c]cinnolines for their potential use in alkaline redox-flow batteries. figshare.com The electrochemical synthesis of bioactive benzo[c]cinnolines from precursors like 2,2'-dinitrobiphenyl in the presence of carbon dioxide highlights an interdisciplinary approach combining electrochemistry and organic synthesis. researchgate.net

Synthetic Methodologies for Benzo C Cinnoline and Its Derivatives

Classical Synthetic Routes to Benzo[c]cinnoline Frameworks

Classical synthetic pathways to benzo[c]cinnolines often involve the manipulation of nitroaromatic precursors, leveraging reduction and oxidation steps to facilitate ring closure.

A cornerstone of classical this compound synthesis involves the reduction of 2,2'-dinitrobiphenyl (B165474) derivatives. This process is believed to proceed via a single-electron transfer (SET) mechanism, initially reducing the nitro groups to hydroxylamino and nitroso intermediates. Subsequent intramolecular cyclization then forms the crucial N=N bond, yielding the this compound core nih.govcapes.gov.brresearchgate.net. The specific reaction conditions can influence the outcome, with variations leading to either the parent this compound or its N-oxide derivative nih.gov. For instance, conducting the reaction in an alcohol solvent with an alkoxide base favors the formation of this compound, while using water with sodium hydroxide (B78521) yields the N-oxide nih.gov. A notable advancement in this area is the deoxygenation of this compound N-oxide using sodium ethoxide at elevated temperatures, which can achieve near-quantitative conversion to this compound with yields as high as 96% nih.govresearchgate.net.

Table 1: Classical Synthesis Methods for this compound

MethodStarting Material(s)Reagent(s)ConditionsProduct(s)Yield (%)Citation(s)
Reduction-Oxidation-Cyclization2,2'-dinitrobiphenylsAlcohol solvent, alkoxide baseNot specified (for this compound)This compoundHigh nih.gov
Reduction-Oxidation-Cyclization2,2'-dinitrobiphenylsWater, NaOHNot specified (for N-oxide)This compound N-oxideHigh nih.gov
Reductive Cyclization2-chloro-2′,6,6′-trinitrobiphenylZn/CaCl₂Ethanol, reflux2-chlorothis compound (B100858)Not specified
Reductive Coupling2,2'-dinitrobiphenylsNaHSDMSO, 70°C, 20 minThis compoundModerate to Good (up to 95%) researchgate.net
Deoxygenation of N-oxideThis compound N-oxideSodium ethoxideElevated temperatureThis compoundNear-quantitative (96%) nih.gov, researchgate.net
Domino Partial Nitro Group Reduction/Cyclization2,2'-dinitro-1,1'-biphenylsNot specifiedNot specifiedUnsymmetrical benzo[c]cinnolinesNot specified researchgate.net

The reductive cyclization of 2,2'-dinitrobiphenyls stands out as a particularly convenient and general method for accessing this compound frameworks researchgate.netvanderbilt.edu. This approach is effective even for sterically hindered derivatives and can be achieved with a variety of reducing agents vanderbilt.edu. For example, the use of sodium hydrosulfide (B80085) (NaHS) in dimethyl sulfoxide (B87167) (DMSO) at 70°C for 20 minutes has been reported to provide benzo[c]cinnolines in moderate to good yields, up to 95%, under mild and eco-friendly conditions researchgate.net. This method is also amenable to scale-up for producing diverse substituted benzo[c]cinnolines researchgate.net.

Advanced and Catalytic this compound Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods, often employing transition metal catalysis and direct C-H functionalization to construct the this compound skeleton.

Transition metal catalysis, particularly using palladium and copper, has opened new avenues for this compound synthesis. Palladium-catalyzed cascade annulation reactions, for instance, have enabled the efficient synthesis of this compound derivatives from pyrazolones and aryl iodides researchgate.netacs.org. These reactions, often facilitated by pyridine-type ligands, can achieve high yields (up to 94%) under mild conditions (e.g., 80 °C) and represent a one-pot dual C-H activation strategy with broad functional group tolerance researchgate.netacs.org.

Copper catalysis also plays a role, with copper(II)-promoted oxidation of 2-azobiaryls providing a route to benzo[c]cinnolinium salts nih.govacs.org. Furthermore, copper-catalyzed oxidative coupling reactions, utilizing oxygen as a green oxidant and DMAP as a ligand, have demonstrated excellent yields for the synthesis of benzo[c]cinnolines through dehydrogenative coupling organic-chemistry.org. Phthalhydrazide (B32825), acting as an N=N source, can also participate in tandem dual C-N coupling with diaryliodoniums or diarylbromoniums, catalyzed by copper, to afford benzo[c]cinnolines in high yields (up to 99%) researchgate.netrsc.org.

Table 2: Metal-Catalyzed Synthesis Approaches for this compound

MethodCatalyst/Reagent(s)Ligand (if applicable)Starting Material(s)ConditionsProduct(s)Yield (%)Citation(s)
Pd-catalyzed cascade annulationPd(OAc)₂, AgOAcPyridine-type ligandPyrazolones, aryl iodides80 °CThis compound derivativesUp to 94% researchgate.net, acs.org
Pd-catalyzed C-H arylation/oxidative N-arylationPd(OAc)₂, AgOAc; PhI/oxoneN/A1-arylhydrazine-1,2-dicarboxylate, aryl iodideTrifluoroacetic acidThis compound librariesNot specified researchgate.net
Phthalhydrazide couplingPhthalhydrazideN/ACyclic/linear diaryliodoniums/diarylbromoniumsNot specifiedBenzo[c]cinnolinesUp to 99% rsc.org, researchgate.net
Cu-catalyzed oxidationCopper catalyst, O₂ (oxidant)DMAP (ligand)Not specifiedMild reaction conditionsBenzo[c]cinnolinesExcellent organic-chemistry.org
Cu(II)-promoted oxidationCopper(II) saltsN/A2-azobiarylsNot specifiedBenzo[c]cinnolinium saltsHigh nih.gov, acs.org

Electrochemical methods offer an alternative, often milder, approach to this compound synthesis and modification. Electrochemical oxidation of 2-azobiaryls has been successfully employed to generate benzo[c]cinnolinium salts with high efficiency and excellent functional group tolerance nih.govacs.org. Conversely, electrochemical reduction has been utilized for the synthesis of benzo[c]cinnolines from nitroaryls nih.gov. Studies on the electrochemical behavior of this compound and its derivatives have revealed complex reduction mechanisms involving multiple electron transfers, depending on the pH of the medium tubitak.gov.trresearchgate.netresearchgate.netjst.go.jp. For instance, the electrochemical reduction of 2,2'-dinitrobiphenyls in the presence of carbon dioxide has been shown to yield benzo[c]cinnolines with high conversion rates (99%) researchgate.net.

Table 3: Electrochemical Synthesis Approaches for this compound

MethodSubstrate(s)Electrolyte/MediumElectrode MaterialConditionsProduct(s)Yield/EfficiencyCitation(s)
Electrochemical Oxidation2-azobiarylsNot specifiedNot specifiedNot specifiedBenzo[c]cinnolinium saltsHigh nih.gov, acs.org
Electrochemical ReductionNitroarylsNot specifiedNot specifiedNot specifiedBenzo[c]cinnolinesNot specified nih.gov
Electrochemical Reduction2,2'-dinitrobiphenyl (DNBP)DMSO, CO₂Not specifiedPotentiostatic electrolysisBenzo[c]cinnolines (BC)99% conversion researchgate.net
Electrochemical Behavior StudyThis compound, Bromo derivativesEthanol/BR buffer (1:5 v/v)Mercury poolNot specifiedNot specified (studies reduction mechanism)Not specified tubitak.gov.tr, researchgate.net, researchgate.net, jst.go.jp
Electrochemical Behavior StudyThis compound-N-oxideEthanol/BR buffer (1:5 v/v)Mercury poolNot specifiedNot specified (studies reduction mechanism)Not specified researchgate.net, jst.go.jp

Direct C-H activation represents a highly atom-economical and efficient strategy for heterocycle synthesis. In the context of benzo[c]cinnolines, palladium-catalyzed dual C-H activation has emerged as a powerful tool. This approach typically involves the annulation of pyrazolones with aryl iodides, utilizing the pyrazolone (B3327878) moiety as an internal directing group for C-H activation researchgate.netacs.orgresearchgate.net. These one-pot reactions can generate diverse this compound derivatives with good functional group tolerance and high yields, often up to 94% researchgate.netacs.orgresearchgate.net. Another strategy involves the C-H arylation of hydrazine (B178648) derivatives followed by oxidative cyclization with reagents like oxone, representing a sequential double C-H activation process researchgate.net.

Table 4: Dual C-H Activation Strategies for this compound

MethodCatalyst/Reagent(s)Directing GroupCoupling PartnerConditionsProduct(s)Yield (%)Citation(s)
Pd-catalyzed cascade annulationPd(OAc)₂, AgOAcPyrazoloneAryl iodides80 °C, pyridine-type ligandThis compound derivativesUp to 94% researchgate.net, researchgate.net, acs.org
Pd-catalyzed C-H arylation/oxidative N-arylationPd(OAc)₂, AgOAc; PhI/oxone1-arylhydrazine-1,2-dicarboxylateAryl iodideTrifluoroacetic acidThis compound librariesNot specified researchgate.net
Sequential Double C-H ActivationPd-catalyzed C-H arylation, Oxone (for cyclization)Hydrazine derivativesNot specifiedNot specifiedThis compound derivativesNot specified researchgate.net

Compound List

this compound

this compound N-oxide

2-chlorothis compound

2-chlorobenzo[c]cinnolinium salts

1-amino-10-propylthiothis compound

5-N-oxide of 1-amino-10-propylthiothis compound

Benzo[c]cinnolinium salts

2-azobiaryls

2,2'-dinitrobiphenyls

2,2'-diaminobiphenyls

Pyrazolones

Aryl iodides

Phthalhydrazide

Diaryliodoniums

Diarylbromoniums

2-chloro-2′,6,6′-trinitrobiphenyl

1-arylhydrazine-1,2-dicarboxylate

Reactivity and Mechanistic Investigations of Benzo C Cinnoline

Reaction Mechanisms in Benzo[c]cinnoline Formation and Transformation

The synthesis of the this compound core can be achieved through various pathways, often involving complex mechanistic steps. These routes are frequently initiated by single-electron transfer events, followed by intramolecular cyclizations, and can encompass intricate oxidation-reduction sequences.

Single-electron transfer (SET) is a key mechanistic step in several synthetic routes to this compound and its derivatives. nih.govacs.orgnih.govacs.orgacs.org This process involves the transfer of a single electron to or from a precursor molecule, generating a radical ion intermediate that is poised for subsequent reactions.

One prominent example is the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls, which can be promoted by either copper(II) or electrochemical oxidation. nih.govacs.org In the copper(II)-promoted mechanism, the copper(II) species, directed by the azo group, oxidizes the external aromatic ring via SET to form a radical cationic intermediate. nih.govacs.org Similarly, in the electrochemical approach, the reaction is initiated by the anodic oxidation of the 2-azobiaryl to generate the same radical cationic intermediate. nih.gov

Another well-studied SET mechanism is observed in the formation of this compound from 2,2'-dinitrobiphenyl (B165474). nih.govacs.orgacs.org This process involves the partial reduction of the nitro groups, which is believed to proceed through a SET mechanism to yield hydroxyamino and nitroso groups. nih.govacs.orgacs.org The subsequent cyclization is thought to occur via a radical mechanism involving a nitroso radical anion. nih.govacs.org

PrecursorMethodKey IntermediateReference
2-AzobiarylsCopper(II) or Electrochemical OxidationRadical Cationic Intermediate nih.govacs.org
2,2'-DinitrobiphenylReduction with base (e.g., alkoxide)Nitroso Radical Anion nih.govacs.orgacs.org

Following the initial SET event, or as part of a concerted process, intramolecular cyclization is a critical step in the formation of the tricyclic this compound framework. nih.govacs.orgnih.gov

In the synthesis of benzo[c]cinnolinium salts from the radical cationic intermediate of 2-azobiaryls, an intramolecular cyclization occurs through the nucleophilic addition of the azo group onto the radical cation-bearing aromatic ring. nih.govacs.org This ring-closing step is a key transformation that constructs the central six-membered ring of the this compound system. nih.gov

The synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309) also involves a crucial intramolecular cyclization step. nih.gov After the formation of a hydrazone intermediate, a cyclization and subsequent aromatization process leads to the final cinnoline (B1195905) product. nih.gov Similarly, the process starting from 2,2'-dinitrobiphenyl involves a cyclization step after the initial reduction, leading to the formation of the -N=N- bond. nih.govacs.orgacs.org

In the copper(II)-promoted synthesis of benzo[c]cinnolinium salts from 2-azobiaryls, the mechanism involves an initial SET oxidation, followed by intramolecular cyclization, and then a second SET oxidation of a C-H bond to facilitate the final aromatization. nih.govacs.org This sequence highlights the intricate coordination of multiple redox and cyclization events to achieve the final product. nih.gov

Starting MaterialReagents/ConditionsProductYieldReference
2,2'-DinitrobiphenylAlcohol, Alkoxide BaseThis compound93% nih.govacs.org
2,2'-DinitrobiphenylWater, Sodium Hydroxide (B78521)This compound N-oxide91% nih.govacs.org
This compound N-oxideSodium Ethoxide, Elevated Temp.This compound96% nih.govacs.orgacs.org

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of the this compound nucleus is characterized by its interactions with both nucleophiles and electrophiles. The nitrogen atoms in the ring system influence the electron distribution, leading to specific sites of reactivity.

The reaction of this compound with strong bases and nucleophiles, such as lithium dimethylamide in dimethylamine, results in complex product mixtures. researchgate.net These reactions demonstrate that dimethylamination occurs as a primary reaction at the 4- and 7-positions of the this compound nucleus. researchgate.net This involves the displacement of a hydrogen atom, even when a chloro substituent is present at another position in the same ring. researchgate.net Nucleophilic displacement of chloro substituents can also occur, often as a secondary reaction. researchgate.net

An interesting aspect of the nucleophilic reactivity of halogenated benzo[c]cinnolines is the occurrence of tele-substitution. researchgate.net In the case of 2-chlorothis compound (B100858) reacting with lithium dimethylamide, 1,3-tele-substitution has been observed as a primary reaction pathway. researchgate.net This phenomenon involves the incoming nucleophile attacking a position that is not the one bearing the leaving group, nor is it adjacent to it (cine-substitution), but rather at a more distant position in the ring system. This highlights the complex electronic effects within the this compound scaffold that can direct incoming nucleophiles to unexpected positions. researchgate.net

Organocatalytic Applications of this compound

Recent studies have highlighted the potential of this compound as an effective organocatalyst, particularly in oxidation reactions. This application leverages the reversible redox chemistry of the diazene (B1210634) functional group within the molecule's framework.

This compound has been successfully employed as an organocatalyst for the oxidation of alkyl halides to their corresponding aldehydes. wikipedia.orgnih.gov This method presents a notable advantage over classic procedures like the Kornblum oxidation by utilizing air as the terminal oxidant. wikipedia.org The reaction is compatible with a variety of benzyl (B1604629) halides and can also convert non-benzylic halides, although typically with moderate yields. wikipedia.org The process is efficient, with high conversions and yields reported for numerous substrates under relatively mild conditions. wikipedia.org

The scope of the this compound-catalyzed oxidation of alkyl halides is demonstrated in the table below, showcasing its effectiveness with various functional groups.

EntrySubstrate (Alkyl Halide)ConditionsaConversion (%)Yield (%)
14-Methoxybenzyl bromideA9962
24-Nitrobenzyl chlorideB9889
34-Fluorobenzyl bromideA9087
44-(Methylthio)benzyl bromideC8380
53,5-Bis(trifluoromethyl)benzyl bromideC6963
62-Naphthylmethyl bromideC3531

Data sourced from Synfacts, 2018. wikipedia.orgaConditions A: DMF; Conditions B: NaI (1 equiv), DMF; Conditions C: dtbmp (1 equiv), MeCN.

The catalytic activity of this compound in the aforementioned oxidation processes is centered on a novel mechanistic platform involving a hydrazine-O2 redox couple. nih.gov This organocatalytic system takes advantage of the rapid autoxidation of hydrazines to diazenes. nih.gov The proposed catalytic cycle, supported by both experimental and computational studies, involves a sequence of nucleophilic attack, prototropic shift, and hydrolysis. wikipedia.orgnih.gov

The mechanism is initiated by the nucleophilic attack of this compound on the alkyl halide. This is followed by a prototropic shift and subsequent hydrolysis, which occurs readily with trace amounts of water and oxygen from the air. nih.gov The resulting intermediate is then reoxidized back to this compound, completing the catalytic cycle and allowing the process to proceed with only a catalytic amount of the organocatalyst. wikipedia.orgnih.gov

Complex Formation and Coordination Chemistry of this compound

The nitrogen lone pairs in this compound make it an effective ligand for coordinating with metal centers. nih.gov Its interactions have been studied with various transition metals, leading to interesting reactivity, including the cleavage of its N=N bond.

The coordination of this compound with transition metals can lead to significant activation and transformation of the ligand itself. A notable example is its reaction with dinuclear tantalum(IV) hydride complexes, which results in the complete cleavage of the N=N double bond. nih.gov This reaction proceeds at room temperature and yields aryl-imido complexes where two tantalum units are bridged by a [1,1′-biphenyl]-2,2′-diimido ligand, formed from the this compound framework. nih.gov The process involves the elimination of molecular hydrogen. nih.gov

Single-crystal X-ray diffraction studies of the resulting tantalum complex have provided detailed structural information, confirming the scission of the N=N bond. nih.gov

Selected Bond Distances and Angles for Tantalum-Benzo[c]cinnoline Complex

ParameterValue
Ta-N Bond Distance (Å)1.875(4) - 1.880(4)
Ta-Cl Bond Distance (Å)2.378(1) - 2.404(1)
Ta···Ta Separation (Å)7.962(1)
Biphenyl (B1667301) Dihedral Angle (°)39.8(2)

Data sourced from Dalton Transactions, 2017. nih.gov

In addition to tantalum, this compound is known to react with other transition metals. For instance, it reacts with iron carbonyls to form the complex C12H8N2Fe2(CO)6. researchgate.net

The coordination chemistry of this compound with lanthanoid (f-block) metals is not an extensively documented area in the available scientific literature. While this compound acts as a robust ligand for various d-block transition metals, specific studies detailing the synthesis, structure, and reactivity of its complexes with lanthanoid ions are not readily found.

This compound N-Oxide Formation and Reactivity

This compound can be readily oxidized at one of its nitrogen atoms to form this compound N-oxide. This derivative has its own distinct reactivity and serves as an important intermediate in the synthesis of this compound itself.

A novel synthetic route starting from 2,2′-dinitrobiphenyl can yield either this compound or this compound N-oxide depending on the reaction solvent. rsc.org When the reaction is conducted in water with sodium hydroxide as the base, this compound N-oxide is formed in high yield (91%). rsc.org Conversely, performing the reaction in an alcohol solvent with an alkoxide base leads directly to this compound (93% yield). rsc.org

The mechanism for the formation of the N-oxide is proposed to involve the partial reduction of the nitro groups of 2,2′-dinitrobiphenyl to yield hydroxyamino and nitroso groups. rsc.org A subsequent cyclization step, believed to occur via a radical mechanism involving a nitroso radical anion, forms the N=N bond and the N-oxide product. rsc.org

Furthermore, a highly efficient deoxygenation reaction has been discovered to convert this compound N-oxide back to this compound. This is achieved by treating the N-oxide with sodium ethoxide at elevated temperatures, resulting in a near-quantitative conversion with a 96% yield. rsc.org

Computational and Theoretical Studies on Benzo C Cinnoline Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly DFT, are instrumental in understanding the electronic structure and predicting the reactivity of benzo[c]cinnoline and its derivatives. These studies often involve calculating molecular geometries, atomic charges, and frontier molecular orbital energies (HOMO and LUMO) nih.govresearchgate.netscirp.orggoogle.comresearchgate.net.

DFT calculations have revealed that this compound possesses a conjugated π-system that contributes to its high thermal stability and electron affinity potential google.com. For substituted this compound derivatives, such as those used in conjugated polymers for organic electronics, low-lying LUMO energy levels (e.g., -3.47 eV for BZCTVT) and HOMO energy levels (e.g., -5.63 eV for BZCTVT) have been reported researchgate.net. These electronic properties indicate that this compound units can act as electron acceptors and are suitable for electron-conductive materials researchgate.netrsc.org. Compared to unsubstituted cinnolines, chlorinated benzo[c]cinnolines exhibit reduced HOMO-LUMO gaps, which are correlated with enhanced reactivity in cross-coupling reactions nih.gov. Natural Bond Orbital (NBO) analysis is frequently utilized to investigate hyper-conjugative interactions and charge delocalization, providing deeper insights into molecular stability and electronic properties researchgate.netsphinxsai.com. Molecular Electrostatic Potential (MEP) mapping is also employed to identify potential sites for electrophilic and nucleophilic attacks researchgate.netsphinxsai.com.

Table 4.1: Selected Electronic Properties of this compound Derivatives

Compound/SystemHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
BZCTVT (Polymer)-5.63-3.472.16 researchgate.net
TAPTVT (Polymer)-5.64-3.612.03 researchgate.net
2-Chlorothis compound (B100858) (Calculated)N/AN/AReduced (vs. cinnoline) nih.gov

Theoretical Elucidation of Reaction Mechanisms

Theoretical studies have been crucial in deciphering the complex reaction mechanisms involving this compound. DFT calculations have provided detailed mechanistic pathways for the N=N bond cleavage of this compound when reacted with transition metal complexes, such as tantalum hydride species nih.govacs.orgmicrosoft.comacs.orgnih.govacs.org. These mechanisms typically involve multiple steps, including initial coordination, electron transfer, metal-metal bond splitting, and the eventual cleavage of the N=N bond, often accompanied by the release of molecular hydrogen nih.govacs.orgmicrosoft.comacs.orgnih.gov. Intermediate species, such as side-on-bound diazo derivatives, have been identified and characterized through these computational studies nih.govmicrosoft.comacs.orgnih.gov.

Furthermore, theoretical investigations have explored the synthesis of this compound frameworks, suggesting mechanisms involving single-electron transfer (SET) and subsequent cyclization steps in the reduction of dinitrobiphenyl precursors nih.gov. This compound itself has been shown to act as an organocatalyst in oxidation reactions, with DFT studies providing insights into its catalytic cycle, which involves nucleophilic attack, prototropic shifts, and hydrolysis steps nih.gov.

Molecular Orbital Theory Applications in this compound Research

Molecular Orbital (MO) theory provides a framework for understanding the delocalized π-electron system in this compound, which is fundamental to its aromaticity and electronic properties msu.edu. The frontier molecular orbitals, HOMO and LUMO, play a critical role in determining the molecule's reactivity, electronic transitions, and optical properties researchgate.netscirp.orggoogle.comresearchgate.netvanderbilt.edu.

Calculations of HOMO-LUMO energy gaps are vital for predicting properties such as charge transfer within the molecule and its potential for use in optoelectronic devices researchgate.netscirp.orggoogle.comresearchgate.netsphinxsai.com. For instance, a smaller HOMO-LUMO gap in this compound derivatives incorporated into polymers has been linked to enhanced electron conductivity and suitability for organic field-effect transistors (OFETs) researchgate.netrsc.org. MO calculations have also been used to rationalize the conformational preferences and electronic structure of these complex systems rsc.org.

Conformational Analysis and Planarization Energy Calculations

The structural integrity and planarity of the this compound core and its substituents are significant factors influencing its properties. Computational studies have indicated that steric interactions arising from substituents, particularly in the 1 and 10 positions of substituted benzo[c]cinnolines, can lead to substantial distortions from planarity nih.govvanderbilt.edu. Dihedral angles characterizing the biphenyl (B1667301) junction can reach up to approximately 30°, and the azo bridge may also exhibit non-planar conformations nih.govvanderbilt.edu.

Table 4.4: Selected Dihedral Angles in this compound Derivatives

MoietyDihedral AngleCompound/SystemReference
Biphenyl junction~30°Substituted Benzo[c]cinnolines nih.govvanderbilt.edu
Azo bridge (N=N)~10°Substituted Benzo[c]cinnolines vanderbilt.edu
Alkylated thiophene-TVT10.8–22.6°BZCTVT Polymer researchgate.net
Alkylated thiophene-BZC22.2–30.3°BZCTVT Polymer researchgate.net

Tautomerism Studies in this compound Derivatives

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is an important consideration for heterocyclic compounds. While studies focusing specifically on the tautomerism of this compound itself are less prevalent in the provided literature, extensive theoretical investigations have been conducted on the related benzo[de]cinnoline systems sphinxsai.comijastems.orgx-mol.netcsic.esresearchgate.netresearchgate.netarkat-usa.org. These studies, utilizing DFT methods, have explored various annular and CH tautomers, as well as the tautomerism of protonated forms sphinxsai.comijastems.orgx-mol.netcsic.esresearchgate.netresearchgate.netarkat-usa.org. For instance, in benzo[de]cinnoline, CH tautomers where aromaticity is lost are significantly less stable than annular tautomers ijastems.orgresearchgate.net.

Research has also investigated the interaction of this compound with tautomers of other molecules, such as thymine (B56734) and uracil, where it acts as an intercalator. These studies found that keto-enol tautomers exhibit stronger interactions with this compound than diketone forms researcher.lifenih.gov.

Theoretical Predictions of Acidity and Basicity

The basicity of nitrogen-containing heterocycles like this compound is a key chemical property that can be investigated using theoretical methods. While direct experimental pKa values for this compound are not extensively detailed in the provided search results, studies on related benzo[de]cinnolines offer insights into their protonation behavior sphinxsai.comresearchgate.netarkat-usa.orgrsc.orgirb.hr.

Theoretical calculations on benzo[de]cinnoline indicate specific sites of protonation, with some studies suggesting that certain carbon atoms can be more basic than nitrogen atoms in specific tautomeric forms researchgate.net. For example, in benzo[de]cinnoline 1, the C7 position was found to be more basic than the N2 position, with protonation on carbon being stronger than on the nitrogen of pyridine (B92270) researchgate.net. Gas-phase basicity values for cinnoline (B1195905) itself have been reported, providing a reference point for related structures irb.hr. These theoretical predictions help in understanding the behavior of this compound in acidic environments and its potential as a ligand or catalyst.

Biological Activities and Pharmaceutical Research with Benzo C Cinnoline Derivatives

Anticancer Potential of Benzo[c]cinnoline Derivatives

Derivatives of this compound have demonstrated considerable promise as anticancer agents, with research highlighting their ability to inhibit cancer cell proliferation and induce programmed cell death.

Inhibition of Cancer Cell Growth and Induction of Apoptosis

Numerous studies have reported the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. For instance, novel synthesized pyrrolobenzo[c]quinoline cycloadducts have shown potent anticancer activity. mdpi.com In one study, compound 5a was identified as a highly active derivative, exhibiting significant growth inhibition across a panel of 60 human cancer cell lines. mdpi.com Notably, it demonstrated significant lethality against the SNB-75 central nervous system cancer cell line. mdpi.com Another derivative, 6c , also showed marked activity, particularly against the SR leukemia cell line. mdpi.com

The mechanism underlying the anticancer effects of these derivatives often involves the induction of apoptosis, or programmed cell death. Research suggests that this compound derivatives can intercalate with the DNA double helix, forming stable structures that can interfere with DNA replication and transcription, ultimately leading to apoptosis. mdpi.com Natural alkaloids with a benzo[c]quinoline skeleton, such as sanguinarine (B192314) and chelerythrine, are well-known for their anticancer activities, which are also attributed to their ability to induce apoptosis. mdpi.com

Table 1: Anticancer Activity of Selected this compound Derivatives
CompoundCancer Cell LineActivity
5aSNB-75 (CNS Cancer)Significant lethality (12% growth)
6cSR (Leukemia)Significant lethality (17% growth)

Kinase Inhibition Mechanisms of Action

A key mechanism through which this compound and related benzodiazine derivatives exert their anticancer effects is through the inhibition of various protein kinases. nih.gov These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. nih.gov By inhibiting specific kinases, these compounds can disrupt these pathways and halt tumor growth. nih.gov

For example, cinnoline (B1195905) derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and other protein kinases, which are essential for the progression of the cell cycle. nih.gov The inhibition of these kinases leads to cell cycle arrest and a reduction in cancer cell proliferation. nih.gov While much of the specific kinase inhibition research has focused on the broader class of benzodiazines, the structural similarities suggest that this compound derivatives likely share these mechanisms of action. Further research is focused on identifying the specific kinase targets of this compound derivatives to develop more targeted and effective cancer therapies.

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. Research has shown that the biological activity of these compounds is highly dependent on the nature and position of substituents on the this compound core.

In a study of various benzo[c]quinoline derivatives, it was found that cycloadducts with a tetracyclic structure exhibited stronger anticancer activity than their tricyclic quaternary salt counterparts. mdpi.com This suggests that a more complex, fused-ring system is preferable for anticancer efficacy. mdpi.com

Specifically, for pyrrolo[1,2-f]phenanthridine cycloadducts, the nature of the acyl group at certain positions was found to be critical. For instance, in one series of compounds, the least sterically hindered derivative with a small acetyl group (5a ) was the most active. mdpi.com Conversely, in another series, the most sterically hindered compound with a large pivaloyl group (6c ) showed the highest activity. mdpi.com This indicates that the optimal substituent depends on the specific substitution pattern of the core structure.

Furthermore, a comparison between benzo[c]quinolinium salts and benzo[f]quinolinium salts revealed that the latter were generally more active, suggesting that the isomeric structure of the core ring system also plays a significant role in determining anticancer activity. mdpi.com

Antimicrobial and Antiviral Properties of Benzo[c]cinnolines

In addition to their anticancer potential, derivatives of the broader cinnoline and benzoquinoline families, to which this compound belongs, have been investigated for their ability to combat microbial and viral infections.

Activity against Various Bacterial, Fungal, and Viral Pathogens

Research into the antimicrobial properties of related compounds has shown promising results. For instance, certain cinnoline derivatives have demonstrated activity against a range of bacterial and fungal pathogens. bepls.com One study reported the synthesis of novice cinnoline derivatives and their evaluation for antibacterial activity against Escherichia coli and Staphylococcus aureus. bepls.com

While specific studies focusing solely on this compound are less common, the general findings for the cinnoline class suggest potential for the development of this compound-based antimicrobial agents. The structural resemblance to quinoline (B57606), a known antibacterial scaffold, further supports this potential. bepls.com

Research on Novel Antimicrobial and Antiviral Agents

The this compound scaffold is considered a "privileged molecule" in medicinal chemistry, indicating its potential to serve as a framework for the development of new drugs with a variety of therapeutic applications, including as antimicrobial and antiviral agents. waocp.org The incorporation of the this compound skeleton into the design of new compounds is seen as an advantageous strategy for discovering novel derivatives with potent biological properties. mdpi.com

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The unique chemical structure of this compound offers a promising starting point for the design of new compounds that may overcome existing resistance mechanisms. Similarly, the search for new antiviral drugs is ongoing, and the diverse biological activities of this compound derivatives make them attractive candidates for further investigation in this area. Future research will likely focus on synthesizing and screening a wider range of this compound derivatives to identify compounds with potent and specific antimicrobial and antiviral activities.

Neuroprotective Effects of this compound Derivatives

Currently, there is a notable lack of direct scientific studies investigating the neuroprotective effects of this compound derivatives. However, the broader class of nitrogen-containing heterocyclic compounds has shown promise in this area. For instance, derivatives of quinoline and isoquinoline (B145761) have been explored for their potential to act as multifunctional agents against neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov These compounds are often investigated for their antioxidant properties and their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov

Research into related benzodiazepinone derivatives has identified compounds with neuroprotective profiles in preclinical models of brain ischemia. unina.it While these findings are not directly applicable to this compound, they highlight the potential for complex heterocyclic systems to modulate pathways relevant to neuronal survival. Future research is needed to explore whether this compound derivatives can exhibit similar activities and to elucidate their mechanisms of action in the central nervous system.

Anti-inflammatory and Analgesic Activities of this compound Derivatives

The investigation into the anti-inflammatory and analgesic properties of this compound derivatives is another area where direct research is limited. However, studies on the closely related cinnoline and quinoline derivatives provide a basis for potential activity.

Anti-inflammatory Activity:

A number of cinnoline derivatives have been synthesized and evaluated for their anti-inflammatory effects. nih.gov For example, certain substituted cinnoline-imidazole derivatives have demonstrated good anti-inflammatory activity in formalin-induced rat paw edema models when compared to the standard drug Phenylbutazone. Specifically, halogen-substituted compounds, particularly those with chloro groups, have shown potent activity. One commercially available drug with a cinnoline nucleus, Cinnopentazone, was noted for its anti-inflammatory properties. ijper.org

The following table summarizes the anti-inflammatory activity of selected cinnoline derivatives, which may serve as a reference for future studies on this compound analogues.

Compound ClassDerivativeModelResult
Cinnoline-Imidazole15DSDc (Chloro-substituted)Formalin-induced rat paw edemaGood activity
Cinnoline-Imidazole15DSDf (Chloro-substituted)Formalin-induced rat paw edemaGood activity
Cinnoline-Imidazole15DSDi (Chloro-substituted)Formalin-induced rat paw edemaGood activity

Analgesic Activity:

Similarly, the analgesic potential of this compound derivatives is yet to be extensively explored. Research on quinazoline (B50416) and other heterocyclic amides of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) has shown significant analgesic effects. nih.govbenthamscience.com For instance, several 2,4,6-trisubstituted-quinazoline derivatives were found to be more potent analgesic agents than the reference drug Indomethacin. nih.gov Furthermore, some quinoline derivatives bearing azetidinone scaffolds have exhibited significant analgesic activity. nih.gov These findings in structurally related compounds suggest that the this compound scaffold could be a promising template for the design of new analgesic agents.

Investigations into this compound Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The interaction of small molecules with biological macromolecules like proteins and DNA is a fundamental aspect of their mechanism of action. For this compound derivatives, the primary focus of existing research has been on their potential to interact with DNA.

DNA Intercalation:

Several studies have suggested that the planar, polycyclic aromatic structure of this compound and its isomers, the benzoquinolines, allows them to function as DNA intercalating agents. mdpi.com This mode of interaction involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, leading to cytotoxic effects. This property is the basis for the anticancer activity observed in some of these derivatives. mdpi.com

Research on benzo[h]quinoline (B1196314) and benzo[f]quinazoline (B14752245) derivatives has provided more specific insights into these interactions. nih.govnih.gov For example, certain benzo[h]quinoline derivatives have been shown to interact with calf thymus DNA (CT-DNA), with some compounds exhibiting significant DNA intercalating effects. nih.gov Similarly, some benzo[f]quinazoline derivatives have demonstrated the ability to form molecular complexes with DNA and interfere with the activity of topoisomerase enzymes (topo I and topo II), which are crucial for managing DNA topology. nih.gov

The following table summarizes the DNA interaction properties of some benzoquinoline and benzoquinazoline derivatives, which are structurally related to this compound.

Compound ClassDerivative TypeInteractionTarget
Benzo[c]quinolineGeneralDNA IntercalationDNA
Benzo[h]quinoline(Dimethylamino)ethylcarboxamide side chainDNA IntercalationCalf Thymus DNA (CT-DNA)
Benzo[f]quinazolineDimethylaminoethyl side chainMolecular complex formation, Topoisomerase inhibitionDNA, Topoisomerase I & II

These findings strongly suggest that this compound derivatives are also likely to interact with DNA through intercalation, a hypothesis that warrants further experimental validation. The nature and position of substituents on the this compound ring would be expected to influence the affinity and specificity of this interaction.

Applications of Benzo C Cinnoline in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

Benzo[c]cinnoline derivatives have demonstrated considerable promise in the field of organic electronics, contributing to the development of next-generation devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), as well as serving as fundamental building blocks for organic semiconductors.

The this compound moiety has been incorporated into materials designed for OLED applications, primarily for its ability to influence charge transport and light emission properties. Derivatives have been engineered to function as electron-transporting materials and as components in Thermally Activated Delayed Fluorescence (TADF) emitters. The electron-withdrawing nature of the this compound core, when appropriately functionalized with electron-donating groups, can create donor-acceptor (D-A) structures, which are crucial for TADF materials. These materials exhibit bipolar characteristics, enabling efficient energy transfer and charge transport within the OLED device google.com.

Research has shown that modifying the this compound core by introducing specific electron-donating groups can significantly improve its orbital energy levels and triplet state energy. This leads to materials with enhanced luminescence stability, efficiency, and extended service life when used as host materials or luminescent materials in OLEDs google.com. For example, novel this compound-based electron-transporting materials with a three-dimensional molecular interaction architecture have been developed, contributing to the design of blue-emitting TADF materials with high external quantum efficiencies, reaching up to 25.4% in OLED devices acs.org. Furthermore, this compound derivatives can exhibit broad absorption bands and large Stokes shifts, properties beneficial for fluorescent applications, including potential use as fluorophores in biological studies and specialized OLED applications acs.org. Certain 9-amino-benzo[c]cinnolinium salts, characterized by a compact, rigid structure and a succinct conjugative push-pull backbone, have been identified as a novel class of fluorophores with large Stokes shifts, suitable for cell-based imaging and potentially contributing to advanced display technologies acs.org.

While research specifically detailing this compound in organic solar cells (OSCs) is less extensive compared to OLEDs, related structures and the general electronic properties of the this compound framework suggest potential applications. Derivatives of this compound, particularly those with extended π-conjugation or specific functionalizations, are explored for their ability to act as charge-transporting materials in photovoltaic devices smolecule.comsmolecule.com. The electronic characteristics that make this compound derivatives suitable for OLEDs, such as tunable energy levels and electron-accepting capabilities, are also desirable for optimizing charge separation and transport in OSCs. However, direct applications of the core this compound structure as a primary donor or acceptor material in high-efficiency OSCs are still an area of active investigation, with related fused-ring systems like benzo[f]naphtho[2,1-c]cinnoline (B230440) being noted for their potential as hole-transporting materials smolecule.com.

This compound serves as a valuable building block for designing organic semiconductors, particularly for applications in organic field-effect transistors (OFETs). The incorporation of this compound moieties into conjugated polymer backbones can significantly influence their electronic and charge transport properties. For instance, poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) derivatives incorporating this compound units have been synthesized, resulting in polymers that exhibit air-stable n-channel semiconductor behavior rsc.org.

Fluorescent Probes and Dyes Utilizing this compound Core

The this compound scaffold is also recognized for its utility in the development of fluorescent probes and dyes. Its inherent fluorescence properties, which can be modulated through structural modifications, make it suitable for applications in biological imaging and sensing.

Research has identified novel classes of fluorophores based on the this compound structure, such as 9-amino-benzo[c]cinnoliniums. These compounds possess a compact, rigid structure with a succinct conjugative push-pull backbone, leading to broad absorption bands and notably large Stokes shifts acs.org. These characteristics are highly desirable for fluorescent probes, as they allow for better signal discrimination and reduce self-quenching in complex biological environments. Derivatives can exhibit fluorescence emission at specific wavelengths, for example, centered at 571 nm for benzo[c]cinnolinium salts with electron push-pull substitutions, indicating their potential for targeted labeling and imaging applications acs.orgresearchgate.net. The ability of these derivatives to interact with biomacromolecules and exhibit fluorescence growth upon binding is a key feature for their use as probes in biochemical and biomedical research chemimpex.com.

Energy Storage Technologies

The unique redox properties and stability of this compound derivatives have led to their investigation as advanced materials for energy storage, particularly in the development of organic anode materials for aqueous batteries.

This compound and its derivatives (collectively referred to as BCCs) have emerged as promising organic anode materials for alkaline aqueous batteries (AABs) nih.govacs.org. Traditional metal anodes in AABs often suffer from issues like corrosion, dissolution, and environmental concerns. Organic redox-active materials like this compound offer a sustainable alternative. BCCs exhibit pronounced aromaticity and Brønsted basicity, which contribute to their low reduction potentials and intrinsic insolubility in alkaline electrolytes, thereby reducing degradation and self-discharge nih.govacs.org.

When paired with established cathodes, such as nickel hydroxide (B78521) (Ni(OH)₂), this compound-based anodes have demonstrated excellent electrochemical performance. These batteries can deliver high output voltages, typically around 1.3 V, and exhibit substantial capacities, with reported values of up to 297 mAh g⁻¹ for the anode nih.gov. Furthermore, they show remarkable cycle stability, with some systems maintaining performance for approximately 16,000 cycles nih.gov or 1000 cycles with high capacity retention acs.orgohiolink.edu. The specific energy of such full cells can reach up to 67 Wh kg⁻¹ acs.orgohiolink.edu. This compound also shows potential for operation at extreme low temperatures, down to -85 °C nih.gov. The synthesis of these anode materials can be achieved through cost-effective electrochemical reduction of precursors like 2,2′-dinitrobiphenyl, enhancing their potential for large-scale implementation acs.org.

Compound List

this compound

this compound derivatives

Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV)

MEH-PPV/benzo[c]cinnolinevinylene (BZCV) alternating segments

P50 (MEH-PPV/BZCV polymer)

P25 (MEH-PPV/BZCV polymer)

P10 (MEH-PPV/BZCV polymer)

BZCTVT (this compound-containing conjugated polymer)

TAPTVT (Tetraazapyrene-containing conjugated polymer)

9-amino-benzo[c]cinnolinium salts

Benzo[f]naphtho[2,1-c]cinnoline

Nickel hydroxide (Ni(OH)₂)

4,4'-azopyridine

2,2′-dinitrobiphenyl

Electrochemical Performance and Cycle Stability Studies in Battery Systems

This compound and its derivatives are being explored as organic electrode materials for rechargeable batteries, offering potential advantages such as sustainability, cost-effectiveness, and tunable structures compared to traditional inorganic materials. These compounds can serve as anodes in alkaline aqueous batteries (AABs) and aqueous zinc-ion batteries (AZIBs) due to their favorable redox potentials and intrinsic insolubility in alkaline solutions.

Research has demonstrated that this compound (BC) can function as a low-potential organic anode material in alkaline aqueous batteries when paired with a nickel hydroxide cathode. In such configurations, BC exhibits a cell voltage of approximately 1.3 V. Studies have reported specific capacities for BC anodes, with one investigation showing an initial capacity of 222 mA/g, retaining 90% of this capacity after 1000 cycles ohiolink.edu. Another study involving a this compound derivative (PZ) as an anode in alkaline aqueous batteries achieved a high initial specific capacity of 281.6 mAh g⁻¹ at 0.5 C, with remarkable cycle stability, retaining 74.3% capacity after 14,000 cycles at 30 C researchgate.net. These findings highlight the potential for this compound-based materials to deliver high energy densities and long cycle lives, making them promising candidates for grid-scale energy storage applications ohiolink.eduresearchgate.net.

Furthermore, sulfonated this compound derivatives have been investigated as negative electrolytes in aqueous organic redox-flow batteries (ORFBs). The disulfonated product (ds-BC) demonstrated a reduction potential of -0.84 V vs Ag/AgCl and, when paired with ferrocyanide–ferricyanide as the positive electrolyte, formed a battery with a 1.11 V output and a capacity fade rate of 0.77%/day acs.orgmicrosoft.com. Density functional theory (DFT) calculations suggest that reduced BC derivatives possess greater thermodynamic stability than azobenzenes, reinforcing their potential as stable electrolyte components acs.orgmicrosoft.com.

Table 1: Electrochemical Performance of this compound Derivatives in Battery Systems

Compound/DerivativeBattery TypeAnode/ElectrolyteCathodeSpecific Capacity (mAh/g)Cycle RetentionCycling ConditionsReference
This compound (BC)Alkaline Aqueous BatteryAnodeNi(OH)₂~22290% (after 1000 cycles)1000 cycles ohiolink.edu
This compound (PZ)Alkaline Aqueous BatteryAnodeNi(OH)₂281.6 (initial)74.3% (after 14,000 cycles)30 C researchgate.net
Disulfonated this compound (ds-BC)Aqueous Organic Redox-Flow BatteryNegative ElectrolyteFerrocyanide–ferricyanideN/A (part of electrolyte)0.77%/day fadeN/A acs.orgmicrosoft.com

Liquid Crystalline Behavior and Mesogenic Properties of this compound Derivatives

This compound derivatives have emerged as interesting candidates for the development of novel liquid crystalline (LC) materials. The planar, rigid structure of the this compound core, when appropriately functionalized with alkyl chains, can promote the formation of ordered liquid crystalline phases. Researchers have synthesized various monoalkylated and dialkylated this compound derivatives to investigate their mesogenic properties.

Studies have shown that the introduction of long alkyl chains onto the this compound scaffold can induce rich smectic mesophases, including highly ordered phases with rectangular and hexagonal arrangements researchgate.nettandfonline.comrsc.orgjst.go.jptandfonline.comfigshare.comrsc.org. Specifically, dialkylated phenylbenzocinnoline derivatives have exhibited exceptionally wide temperature ranges, exceeding 150°C, for the smectic C (SmC) phase tandfonline.comtandfonline.comfigshare.com. In contrast, monoalkylated derivatives tend to display lower-ordered mesophases, sometimes exhibiting a bilayer structure in their crystalline phase tandfonline.comtandfonline.comfigshare.com.

The electronic properties of these derivatives are also noteworthy. Some this compound-based liquid crystals exhibit pronounced reversible redox waves and low-lying lowest unoccupied molecular orbital (LUMO) levels (around -3.2 eV), suggesting potential for electron-transporting behavior tandfonline.comtandfonline.com. Furthermore, preliminary investigations have indicated the possibility of inducing ferroelectricity in SmC* phases by incorporating chiral dopants, opening avenues for electro-optic applications tandfonline.com. The substitution pattern and the presence of heteroatoms within related fused ring systems (like tetraazapyrene) also significantly influence mesophase stability, with nitrogen incorporation generally increasing stability compared to their carbon analogues researchgate.netrsc.org.

Table 2: Mesogenic Properties of this compound Derivatives

Derivative TypeAlkyl Chain SubstitutionObserved MesophasesKey Mesophase Temperature RangeNotesReference
PhenylbenzocinnolineDialkylatedSmectic C (SmC), highly ordered smectic phases>150°C for SmCExhibits rectangular and hexagonal orders tandfonline.comtandfonline.comfigshare.com
This compoundMonoalkylatedLow-ordered smectic phasesVariesMay exhibit bilayer structure in crystalline phase tandfonline.comtandfonline.comfigshare.com
Tetrasubstituted this compoundVaried (e.g., dioctyloxyphenyl)Mesogenic properties observed in some derivativesNot specifiedSubstitution pattern affects stability researchgate.netrsc.org

Advanced Spectroscopic and Structural Characterization Methodologies for Benzo C Cinnoline

UV-Visible Spectroscopy in Photophysical Property Characterization

UV-Visible (UV-Vis) spectroscopy is instrumental in characterizing the photophysical properties of benzo[c]cinnoline, primarily by probing its electronic transitions. This compound and its derivatives are known to exhibit broad absorption bands, often accompanied by large Stokes shifts, indicating significant relaxation from the excited state to the ground state acs.org.

Substituted benzo[c]cinnolinium salts typically display absorption bands in the range of 300 to 550 nm. A strong absorption band is commonly observed between 350–410 nm, with a weaker absorption extending from 400 to 550 nm. The presence of electron-donating substituents, such as methoxy (B1213986) groups, can lead to a red shift in these weaker absorption bands acs.org. For the parent this compound molecule, UV-Vis spectra have revealed low-intensity bands around 427 nm and 373 nm, alongside a more intense band at 318 nm, which have been correlated with theoretical calculations vanderbilt.edu. Furthermore, the incorporation of this compound moieties into polymer backbones, such as polyfluorenes, has been shown to influence their photoluminescence (PL) properties. These polymers often exhibit red-shifted emission peaks, typically around 500 nm in dilute solutions and 530 nm in film samples, with PL quantum yields decreasing as the proportion of this compound units increases researchgate.net. UV irradiation can also enhance the PL intensity of these polymer systems researchgate.net.

The NIST WebBook provides spectral data for this compound, including its UV/Visible spectrum nist.govnist.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

For instance, the ¹H NMR spectra of halogenated this compound derivatives have been analyzed, leading to the correction of previously assigned resonances for the parent this compound rsc.org. In specific synthetic studies, ¹H NMR has been employed to confirm the identity and purity of synthesized compounds, with characteristic patterns observed for certain derivatives, such as the diastereotopic hydrogen atoms in substituted benzo[c]cinnolines vanderbilt.edu. NMR analysis has also been crucial in identifying mixtures of products, such as the presence of N-oxides alongside the desired this compound structures vanderbilt.edu. While specific chemical shift data for the parent this compound are not extensively detailed in all general overviews, the application of NMR in confirming structures and analyzing substituent effects is a well-established practice in the field pnrjournal.comipb.pt. For benzo[c]-fused heterocycles, protons adjacent to heteroatoms (e.g., H-1 and H-3) typically resonate at lower fields compared to their benzo[b] isomers ipb.pt.

Mass Spectrometry in Elucidating Reaction Products and Mechanisms

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and its derivatives, as well as for elucidating fragmentation pathways that provide insights into reaction mechanisms and product identification pnrjournal.com. Electron ionization mass spectrometry (EI-MS) is commonly used, and studies have revealed characteristic fragmentation patterns.

A significant fragmentation pathway observed in the mass spectra of this compound derivatives involves the loss of a nitrogen molecule (N₂), which serves as a direct confirmation of the presence of the -N=N- bond within the heterocyclic core ljmu.ac.uk. The specific fragmentation sequence can be influenced by the nature and position of substituents on the this compound ring. For example, in substituted benzo[c]cinnolines, the M-N₂ process may precede fragmentation of substituent groups, or conversely, fragmentation of substituents might occur before the loss of N₂, depending on the electronic and steric effects of the substituents ljmu.ac.uk. Gas chromatography-mass spectrometry (GC-MS) has also been utilized to monitor reaction intermediates and suggest mechanistic pathways, such as the oxidative formation of the this compound skeleton vanderbilt.edu. The NIST WebBook lists electron ionization mass spectrometry data for this compound nist.govnist.gov.

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule, offering detailed information on bond lengths, bond angles, and molecular conformation. The crystal structures of various this compound derivatives have been solved, revealing important structural features.

For instance, the crystal structures of a 1-amino-10-propylthiothis compound derivative and its N-oxide derivative have been determined, indicating a significant helical distortion of the heterocyclic ring due to steric interactions between the substituents at the 1 and 10 positions vanderbilt.edu. The parent this compound, also known as 9,10-diazaphenanthrene, has had its crystal structure solved, contributing to the understanding of its planarity and electronic distribution ntnu.no. Furthermore, the Cambridge Structural Database (CSD) contains numerous X-ray structures of related 1H-benzo[de]cinnolines, providing a rich resource for comparative structural analysis researchgate.net. The structure of benzo[c]cinnolinebis(tricarbonyliron) has also been elucidated through X-ray crystallography, showcasing the coordination of iron carbonyl complexes to the this compound framework acs.org.

Compound List:

this compound

this compound N-oxide

2,2'-dinitrobiphenyl (B165474)

2,2'-diamino-1,1'-biaryls

2-azobiaryls

Benzo[c]cinnolinium salts

Polyfluorenes containing heterocyclic this compound moieties

Poly[(9,9-bis(3/-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN)

Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) derivatives

1-amino-10-propylthiothis compound (1)

1-amino-10-propylthiothis compound 5N-oxide (7(N5))

7-Azathieno[3,2-c]cinnoline

Thieno[c]cinnolines

1H-benzo[de]cinnolines

Benzo[c]cinnolinebis(tricarbonyliron)

Pyrazolones

Aryl iodides

2-Benzo[c]cinnoline diazonium salt (2BCC-DAS)

2-Benzo[c]cinnoline (2BCC)

2-Benzo[c]cinnoline 6-oxide

Future Perspectives and Emerging Research Areas of Benzo C Cinnoline

Development of Next-Generation Benzo[c]cinnoline-Based Therapeutics

The inherent biological activity of the this compound core makes it a privileged structure in medicinal chemistry. acs.orgnih.gov Research is increasingly directed towards creating sophisticated derivatives with enhanced potency and selectivity for various therapeutic targets, particularly in oncology.

Substituted dibenzo[c,h]cinnolines have been identified as potent anticancer agents that function by targeting topoisomerase I, an essential enzyme for DNA replication. nih.gov These compounds stabilize the complex formed between the enzyme and DNA, leading to cell death. nih.gov Structure-activity relationship (SAR) studies have shown that dibenzo[c,h]cinnoline (B14754567) analogues can exhibit greater cytotoxicity and more potent topoisomerase I-targeting activity compared to similarly substituted benzo[i]phenanthridines. nih.gov Furthermore, these derivatives have demonstrated the ability to overcome multidrug resistance associated with the MDR1 efflux transporter, a significant advantage in cancer therapy. nih.gov

Beyond topoisomerase inhibition, new benzo[c]quinoline derivatives, which are structurally related to this compound, are being investigated for their ability to intercalate with DNA and inhibit other key enzymes like Topoisomerase II. researchgate.netmdpi.com The development of these molecules is part of a broader effort to identify lead compounds with optimized pharmacodynamic and pharmacokinetic properties for treating a range of diseases, including cancer and microbial infections. nih.gov

Table 1: Investigational Therapeutic Applications of this compound Derivatives

Derivative ClassTherapeutic TargetKey Research FindingReference
Substituted Dibenzo[c,h]cinnolinesTopoisomerase IExhibit potent cytotoxicity and can overcome MDR1-associated multidrug resistance. nih.gov
Benzo[c]quinoline DerivativesDNA Intercalation, Topoisomerase IITetracyclic structures show stronger anticancer activity than tricyclic precursors. mdpi.com
General Cinnoline (B1195905) DerivativesPhosphodiesterase 4 (PDE4)Inhibition of PDE4 suggests potential applications in treating inflammatory conditions. nih.gov
Cinnoline-3-carboxamidesBacterial & Fungal CellsShowed activity against bacteria such as B. subtilis, S. aureus, and E. coli. nih.gov

Innovations in Sustainable and Green Synthesis of this compound Derivatives

The increasing emphasis on environmental responsibility in chemical manufacturing has spurred the development of green and sustainable methods for synthesizing this compound and its derivatives. These innovative approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic reagents and metal catalysts. researchgate.netmdpi.com

One promising green strategy involves the use of microwave (MW) and ultrasound (US) irradiation instead of traditional thermal heating. mdpi.comresearchgate.net These methods offer significant advantages, including dramatically reduced reaction times (from hours to minutes), higher product yields, and a decrease in solvent usage. mdpi.comresearchgate.net Such techniques are considered environmentally beneficial and align with the principles of green chemistry. mdpi.com

Other modern synthetic routes are also being explored. A highly efficient one-pot method involves the palladium-catalyzed cascade annulation of pyrazolones and aryl iodides, which proceeds through a dual C-H activation strategy with good tolerance for various functional groups. acs.org Another novel approach utilizes a simple and readily available nitrite (B80452) source to convert 2,2-diamino-1,1′-biaryls into functionalized benzo[c]cinnolines under mild conditions, completely avoiding metal catalysts and harsh oxidizing agents. researchgate.netscispace.com Furthermore, electrochemical methods, such as the reduction of 2,2'-dinitrobiphenyl (B165474), are being developed as a green and efficient pathway to the this compound framework. acs.orgresearchgate.net

Table 2: Comparison of Synthesis Methods for this compound Derivatives

MethodKey Features"Green" AdvantagesReference
Microwave (MW) & Ultrasound (US) IrradiationUses non-conventional energy sources.Reduced reaction times, higher yields, lower energy consumption, less solvent. mdpi.comresearchgate.net
Palladium-Catalyzed Dual C-H ActivationOne-pot cascade reaction.High efficiency and good functional group tolerance. acs.org
Nitrite-Mediated CyclizationUses 2,2-diamino-1,1′-biaryls and a nitrite source.Metal-free, avoids toxic oxidizing agents, mild reaction conditions. researchgate.netscispace.com
Electrochemical SynthesisElectrochemical reduction of precursors like 2,2'-dinitrobiphenyl.High selectivity and conversion rate, avoids chemical reductants. acs.orgresearchgate.net
Copper-Catalyzed Dual C-N CouplingUses phthalhydrazide (B32825) as an N=N source.High yields (up to 99%) and features one-pot deprotection. rsc.org

Exploration of Novel and Multifunctional Material Science Applications

The rigid, planar structure and unique photophysical properties of the this compound core make it an ideal building block for advanced functional materials. researchgate.net Research is rapidly expanding into its use in optoelectronics and energy storage, moving well beyond its traditional role in pharmaceuticals. mdpi.commicrosoft.comnih.gov

A significant area of development is in organic light-emitting diodes (OLEDs). This compound derivatives are being designed as high-performance electron-transporting materials (ETMs). nih.gov For example, 2,9-diphenylthis compound (DPBZC) was developed using a "3D molecular interaction architecture" strategy. This material exhibits an exceptionally high glass transition temperature (218 °C) and robust electron mobility, leading to OLED devices with outstanding external quantum efficiency (20.1%) and power efficiency (70.6 lm W⁻¹), surpassing many commonly used ETMs. nih.gov

Another emerging application is in grid-scale energy storage. The this compound scaffold is being investigated for use in aqueous organic redox-flow batteries (RFBs). microsoft.com By modifying the core with sulfonic acid groups, researchers created a disulfonated this compound (ds-BC) with high aqueous solubility. When paired with ferrocyanide, this molecule produced a 1.11 V battery, demonstrating its promise as a stable and effective negative electrolyte for RFBs. microsoft.com Other potential applications currently being explored include organic field-effect transistors (OFETs), fluorescent probes, and advanced dyes. acs.orgresearchgate.netresearchgate.net

Table 3: Material Science Applications of this compound Derivatives

Application AreaDerivative ExampleKey Performance Metric/FindingReference
Organic Light-Emitting Diodes (OLEDs)2,9-diphenylthis compound (DPBZC)High glass transition temp. (218 °C); Power efficiency of 70.6 lm W⁻¹. nih.gov
Redox-Flow Batteries (RFBs)Disulfonated this compound (ds-BC)Used as a negative electrolyte, producing a 1.11 V full-cell battery. microsoft.com
Organic Field-Effect Transistors (OFETs)Heterocyclic conjugated polymersThe planar, electron-accepting this compound moiety is suitable for these applications. acs.orgresearchgate.net
Fluorescent ProbesBenzo[c]cinnolinium saltsDerivatives with electron push-pull substitutions exhibit interesting fluorescence properties. acs.org

Advanced Computational Modeling and Rational Design of this compound Analogues

The rational design of new this compound analogues is increasingly supported by advanced computational modeling techniques. These in silico methods allow researchers to predict the properties of novel compounds, understand their interactions with biological targets or material interfaces, and prioritize synthetic efforts, thereby accelerating the discovery process. nih.govnih.gov

Molecular docking is a key tool in the development of new therapeutics. It is used to simulate the binding of this compound derivatives to the active sites of target proteins, such as tubulin. nih.gov These simulations provide insights into the putative binding modes and help explain structure-activity relationships, guiding the design of more potent inhibitors. nih.gov

For material science applications, Density Functional Theory (DFT) calculations are employed to predict the electronic structure and thermodynamic stability of this compound derivatives. For instance, DFT was used to predict that the reduced forms of benzo[c]cinnolines exhibit greater thermodynamic stability than azobenzenes, supporting their development as superior electrolytes for redox-flow batteries. microsoft.com This integration of computational modeling with synthetic chemistry is crucial for advancing quinoline-based compounds into next-generation, disease-modifying therapies and high-performance materials. nih.gov

Q & A

Q. What are the established synthetic routes to 1,10-disubstituted benzo[c]cinnoline derivatives, and what methodological challenges arise?

The synthesis of 1,10-heterodisubstituted this compound derivatives typically involves a multi-step reduction-oxidation-cyclization sequence. For example, trinitrobiphenyl precursors are reduced using LiAlH₄ or NaBH₄/Pd-C under controlled conditions, followed by oxidative cyclization (e.g., with Zn/CaCl₂ and air) to form the heterocyclic core . Key challenges include:

  • Reagent dependency : Na₂S·9H₂O or N₂H₄·H₂O often fail to yield cyclized products, requiring precise redox conditions .
  • Scale sensitivity : Yields drop significantly at larger scales (e.g., 84% at 0.5 mmol vs. 63% at 1.0 mmol) due to incomplete intermediate trapping .

Q. How is the non-planar geometry of this compound derivatives characterized experimentally?

X-ray crystallography is critical for resolving helical distortions caused by steric interactions. For example:

  • Bond lengths/angles : In 1-amino-10-propylthiothis compound (C15H15N3S), the C(5)-N(1)-N(2)-C(6) dihedral angle is ~10°, while biphenyl junctions (C(1)-C(12)-C(11)-C(10)) show ~30° distortion .
  • Torsional strain : PM3 calculations estimate ~5 kcal/mol strain in sterically congested derivatives .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in this compound cyclization under varying redox conditions?

Cyclization proceeds via a reduction-oxidation-cyclization sequence rather than direct reductive coupling. Key findings:

  • Anaerobic vs. aerobic conditions : Zn/CaCl₂ reduces trinitrobiphenyl to triamine intermediates under N₂, but cyclization requires O₂ as an oxidant to form nitrosohydroxylamine intermediates (e.g., III in Scheme 3) .
  • Competing pathways : Raney nickel/H₂ under basic conditions favors cyclization (33% yield), while neutral conditions lead to full reduction .

Q. How do computational methods correlate with experimental electronic spectra of this compound derivatives?

ZINDO//PM3 calculations predict π-π* and n-π* transitions:

  • This compound 1 : Calculated bands at 435 nm (n-π*) and 328 nm (π-π*) align with observed peaks at 427 nm and 318 nm .
  • Ylide 13 : HOMO-LUMO transitions at 456 nm (calc.) match experimental absorption at 453 nm, confirming delocalization across the N-S ylide system .

Q. What electrochemical applications leverage this compound derivatives?

Modified electrodes with this compound show catalytic activity:

  • Oxygen reduction : 2-Benzo[c]cinnoline-6-oxide on glassy carbon electrodes enhances O₂ reduction in aqueous media via mediated electron transfer .
  • Surface grafting : Electrografted this compound on platinum or gold forms stable nanofilms for sensor applications .

Q. How do alkyl chain modifications influence self-assembled monolayers (SAMs) of this compound derivatives?

Chain-length effects on SAMs are studied using highly oriented pyrolytic graphite (HOPG):

  • Conformational control : Longer alkoxy chains (e.g., C₈ vs. C₁₈) increase helical distortion, altering adsorption geometry and chirality .
  • Spectroscopic validation : STM and XPS confirm monolayer packing density and orientation .

Tables for Key Data

Q. Table 1. Crystallographic Parameters for this compound Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Z
1 (C15H15N3S)P21/c7.40610.3716.7691.824
7(N5) (C18H18N3OS)P1h8.158.6112.1086.264
Source: X-ray data from

Q. Table 2. Redox-Dependent Cyclization Outcomes

SubstrateConditionsMajor ProductYield (%)
8a Zn/CaCl₂, air diffusionN-oxide 10a 84
5 Raney Ni/H₂, 1% NaOHThis compound 1 33
Adapted from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[c]cinnoline
Reactant of Route 2
Benzo[c]cinnoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.